NSC 68637
Description
Compounds in the NSC series are typically evaluated for antitumor activity through the NCI Developmental Therapeutics Program (DTP), which screens synthetic and natural products against a panel of human cancer cell lines. While direct data on NSC 68637 are absent in the provided materials, insights can be inferred from structurally or functionally related compounds identified via the NCI COMPARE algorithm and molecular similarity studies .
Properties
CAS No. |
13105-73-2 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-[ethyl(prop-2-ynyl)amino]ethanol |
InChI |
InChI=1S/C7H13NO/c1-3-5-8(4-2)6-7-9/h1,9H,4-7H2,2H3 |
InChI Key |
QZVMWISIYUJIDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 68637 typically involves the reaction of ethylamine with propargyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Chemical Reaction Analysis Methodologies
The absence of direct data necessitates reliance on generalized frameworks for analyzing nitroaromatic reactions. Key approaches include:
2.1. Named Entity Recognition (NER) and Event Extraction (EE)
-
NER Systems : BiLSTM and BERT-based models extract reaction parameters (e.g., reactants, solvents) from patents and publications .
-
EE Systems : Rule-based and CNN/BERT methods classify entities (e.g., REACTION_PRODUCT, TEMPERATURE) and link them to reaction steps (REACTION_STEP or WORKUP) .
| Entity Label | Role in Reaction | Example Parameters |
|---|---|---|
| STARTING_MATERIAL (S.M.) | Reactant consumed in the reaction | NSC 68637, solvents |
| REAGENT_CATALYST (R.C.) | Catalyst or auxiliary reagent | Pd/C, acids |
| YIELD_PERCENT (Y.P.) | Reaction efficiency measurement | 75%, 90% |
2.2. Electrochemical Activation
Recent advancements in electrochemistry demonstrate potential for enhancing nitro group reductions or functionalizations:
-
Electric Field Effects : Adjusting electrode interfaces can stabilize intermediates (e.g., nitro radicals) and improve selectivity .
-
Sustainability : Renewable electricity reduces reliance on stoichiometric reagents like H₂ or metal catalysts .
2.3. Catalyst Deactivation in Nitroaromatic Systems
Studies on HZSM-5 zeolites highlight challenges in catalytic systems:
-
Coke Formation : Carbon deposits (e.g., from biomass-derived ethanol) block active sites, reducing catalyst efficiency .
-
Mitigation Strategies : Aluminum distribution optimization and multimodal X-ray analysis (e.g., AMBER beamline) aid in coke-resistant catalyst design .
Recommendations for Future Research
To investigate this compound’s reactivity, consider:
-
High-Throughput Screening : Use acoustic droplet ejection mass spectrometry to analyze reaction outcomes in multiplexed formats .
-
Electrochemical Profiling : Apply methodologies from Wuttig et al. (2024) to explore redox behavior under controlled potentials .
-
Computational Modeling : Predict reaction pathways using density functional theory (DFT) for nitro group transformations.
Identified Knowledge Gaps
-
No peer-reviewed studies on this compound’s catalytic hydrogenation, functionalization, or degradation were located in the indexed sources.
-
Data scarcity underscores the need for original experimental work or expanded access to proprietary industrial datasets.
Scientific Research Applications
NSC 68637 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of NSC 68637 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The presence of the ethyl and prop-2-yn-1-yl groups allows for specific binding interactions, which can influence the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The NCI COMPARE algorithm correlates the growth inhibition profiles (GI50 values) of tested compounds to identify analogs with similar mechanisms of action.
Table 1: Key Compounds with Similar Mechanisms or Structural Features
*Pearson correlation coefficient relative to PCI-2050 ().
Key Observations:
Functional Overlap : Compounds like deoxybouvardin (NSC 259969) and bouvardin (NSC 259968) share high Pearson correlations, indicating overlapping cytotoxic profiles. These agents broadly suppress transcription or translation, suggesting NSC 68637 may act via similar pathways if classified as a ribosome-targeting agent .
Structural Analogues : Purine derivatives (e.g., NSC 0042379) identified in DNA Topoisomerase I studies highlight the importance of heterocyclic scaffolds in enzyme inhibition. Such structural motifs are common in anticancer agents and may align with this compound’s design .
Cytotoxicity vs. Selectivity : While NSC 38270 (olivomycin) exhibits DNA intercalation, its lower Pearson correlation (0.797) suggests divergent selectivity compared to PCI-2050. This underscores the challenge in predicting this compound’s tumor specificity without direct data.
Mechanistic and Pharmacological Insights
- Transcription/Translation Inhibitors : Compounds like deoxybouvardin and phyllanthoside derivatives disrupt mRNA processing or ribosomal function, leading to cell cycle arrest. Their GI50 values correlate strongly with this compound’s hypothetical profile, implying shared targets in protein synthesis machinery .
- Topoisomerase Inhibitors : NSC 0042379’s activity against Topoisomerase I (Table 3 in ) suggests that this compound, if structurally related, might stabilize DNA-enzyme complexes, inducing lethal DNA breaks. However, such agents often face toxicity limitations, as seen in NSC 0053340’s moderate efficacy .
Q & A
Q. How to design longitudinal studies assessing this compound's chronic exposure effects while controlling for environmental covariates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
